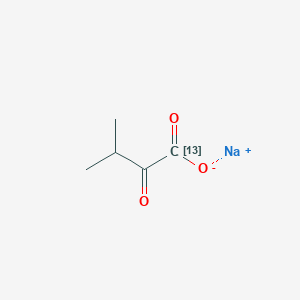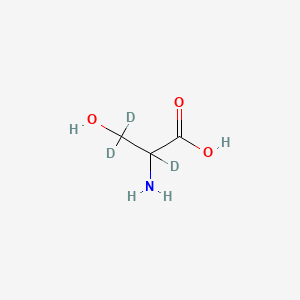
1,4-Dioxane-13C4
Übersicht
Beschreibung
1,4-Dioxane-13C4: is an isotopically labeled compound where all four carbon atoms are replaced with the carbon-13 isotope. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is primarily used in scientific research and laboratory applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-13C4 can be synthesized through the reaction of ethylene glycol with 1,2-dibromoethane. The reaction involves the formation of an intermediate, which is then cyclized to form 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound typically involves the isotopic labeling of the starting materials. This process ensures that the final product contains the desired carbon-13 isotopes. The reaction conditions are carefully controlled to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxane-13C4 undergoes various chemical reactions, including:
Oxidation: It can form peroxides upon exposure to air, which are often highly explosive and unstable.
Reduction: It can be reduced to form simpler compounds, although specific reduction reactions are less common.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: The primary peroxide formed is 2-hydroperoxy-1,4-dioxane, which decomposes to yield dioxanone and water.
Substitution: The products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic fate of compounds.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dioxane-13C4 involves its interaction with various molecular targets and pathways:
Oxidative Stress: It can induce oxidative stress by forming reactive oxygen species (ROS) during its metabolism.
DNA Damage: It has been shown to cause DNA double-strand breaks, leading to potential carcinogenic effects.
Metabolic Pathways: It is metabolized by liver enzymes, leading to the formation of various metabolites that can exert toxic effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: The non-labeled version of the compound, commonly used as a solvent.
1,3-Dioxane: A structural isomer with different chemical properties.
Diethylene Glycol: A related compound with similar solvent properties.
Uniqueness: 1,4-Dioxane-13C4 is unique due to its isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows researchers to track the compound’s behavior and interactions in various chemical and biological systems .
Eigenschaften
IUPAC Name |
(2,3,5,6-13C4)1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBNJHYFVUHQT-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O[13CH2][13CH2]O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745963 | |
| Record name | (~13~C_4_)-1,4-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.076 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-37-3 | |
| Record name | (~13~C_4_)-1,4-Dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)

![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)
![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)




![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)

